tert-Butyl 3-(2-amino-5-(tert-butoxy)-5-oxopentan-2-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-amino-5-(tert-butoxy)-5-oxopentan-2-yl)azetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an azetidine ring, and a carboxylate ester
Preparation Methods
The synthesis of tert-Butyl 3-(2-amino-5-(tert-butoxy)-5-oxopentan-2-yl)azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and protecting groups to ensure selective reactions .
Chemical Reactions Analysis
tert-Butyl 3-(2-amino-5-(tert-butoxy)-5-oxopentan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-amino-5-(tert-butoxy)-5-oxopentan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar compounds include other azetidine derivatives and tert-butyl esters. Compared to these compounds, tert-Butyl 3-(2-amino-5-(tert-butoxy)-5-oxopentan-2-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Some similar compounds are:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Pyrido[2,3-d]pyrimidin-4-amines .
Properties
Molecular Formula |
C17H32N2O4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
tert-butyl 3-[2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentan-2-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C17H32N2O4/c1-15(2,3)22-13(20)8-9-17(7,18)12-10-19(11-12)14(21)23-16(4,5)6/h12H,8-11,18H2,1-7H3 |
InChI Key |
RHXXECDSMKIICS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C)(C1CN(C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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